molecular formula C15H17N3O4S B7629481 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide

Cat. No. B7629481
M. Wt: 335.4 g/mol
InChI Key: RJHQLHTZJITDSP-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, also known as MRS1477, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide acts as a selective antagonist of P2X7 and P2Y6 receptors, which are ATP-gated ion channels that play a role in various physiological processes. By blocking the activity of these receptors, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can modulate the release of neurotransmitters, cytokines, and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific receptor targeted. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against brain damage.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 and P2Y6 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions, its short half-life in vivo, and its potential off-target effects.

Future Directions

There are several future directions for the study of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective analogs of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, the development of new drug delivery systems could help to overcome the limitations of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, such as its limited solubility and short half-life in vivo.

Synthesis Methods

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available materials. The first step involves the synthesis of 2-(4-sulfamoylphenyl)ethylamine, which is then reacted with 2-bromo-4-methoxypyridine to obtain the intermediate product. The final step involves the coupling of the intermediate product with 4-cyanobenzoyl chloride to obtain 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide.

Scientific Research Applications

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of P2Y6 receptors. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of P2X7 receptors. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by blocking the activity of P2X7 receptors.

properties

IUPAC Name

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-14-10-12(7-9-17-14)15(19)18-8-6-11-2-4-13(5-3-11)23(16,20)21/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHQLHTZJITDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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